![molecular formula C15H17Br2FO2S2 B572752 2-乙基己基 4,6-二溴-3-氟噻吩并[3,4-b]噻吩-2-羧酸酯 CAS No. 1237479-38-7](/img/structure/B572752.png)

2-乙基己基 4,6-二溴-3-氟噻吩并[3,4-b]噻吩-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

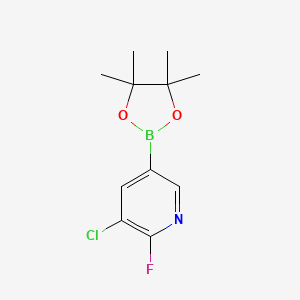

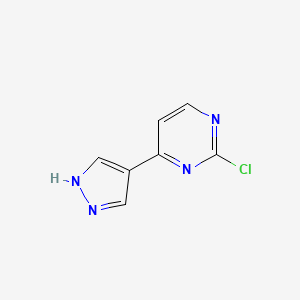

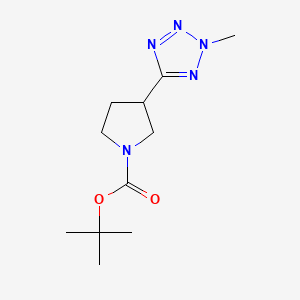

2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate is a chemical compound with the molecular formula C15H17Br2FO2S2 and a molecular weight of 472.23 g/mol . This compound is known for its applications in the synthesis of low band-gap polymers, which are used in various electronic devices such as organic field-effect transistors (OFETs) and polymeric solar cells .

科学研究应用

2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate is widely used in scientific research, particularly in the fields of:

生化分析

Biochemical Properties

It is known to be used in the synthesis of low band gap polymers . These polymers can interact with various enzymes, proteins, and other biomolecules, but the specific interactions have not been detailed.

Cellular Effects

As a component in the synthesis of polymers for electronic applications, it may influence cell function indirectly through its role in these materials .

Molecular Mechanism

It is known to be involved in the synthesis of low band gap polymers, which can have various effects at the molecular level .

Temporal Effects in Laboratory Settings

It is known to be used in the synthesis of polymers for electronic applications, suggesting that it may have long-term stability .

Metabolic Pathways

It is known to be used in the synthesis of polymers for electronic applications, suggesting that it may interact with enzymes or cofactors involved in these processes .

Transport and Distribution

As a component in the synthesis of polymers for electronic applications, it may be distributed within these materials .

Subcellular Localization

As a component in the synthesis of polymers for electronic applications, it may be localized within these materials .

准备方法

The synthesis of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate involves several steps. One common method includes the bromination and fluorination of thieno[3,4-b]thiophene, followed by esterification with 2-ethylhexanol . The reaction conditions typically involve the use of bromine and fluorine reagents under controlled temperatures and pressures to ensure the selective substitution of the desired positions on the thiophene ring . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .

化学反应分析

2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

Polymerization: This compound can be polymerized with other monomers to form low band-gap polymers used in electronic applications.

Common reagents used in these reactions include organolithium compounds, Grignard reagents, and transition metal catalysts . The major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized thiophenes and polymeric materials .

作用机制

The mechanism by which 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate exerts its effects involves its interaction with various molecular targets and pathways. In electronic applications, its ability to form conjugated polymers with low band gaps allows for efficient charge transport and light absorption . The presence of bromine and fluorine atoms enhances its electronic properties, making it suitable for use in high-performance electronic devices .

相似化合物的比较

Compared to other similar compounds, 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate is unique due to its specific substitution pattern and electronic properties. Similar compounds include:

2-Ethylhexyl 4,6-dibromo-3-chlorothieno[3,4-b]thiophene-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

2-Ethylhexyl 4,6-dibromo-3-methylthieno[3,4-b]thiophene-2-carboxylate: Similar structure but with a methyl group instead of fluorine.

2-Ethylhexyl 4,6-dibromo-3-iodothieno[3,4-b]thiophene-2-carboxylate: Similar structure but with an iodine atom instead of fluorine.

These compounds share similar synthetic routes and applications but differ in their electronic properties and reactivity due to the different substituents on the thiophene ring .

属性

IUPAC Name |

2-ethylhexyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Br2FO2S2/c1-3-5-6-8(4-2)7-20-15(19)12-10(18)9-11(21-12)14(17)22-13(9)16/h8H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEJTOAKIMQIGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Br2FO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729406 |

Source

|

| Record name | 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237479-39-8 |

Source

|

| Record name | 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate in organic solar cells?

A1: 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate frequently serves as an acceptor building block in conjugated polymers designed for organic photovoltaic devices [, ]. These polymers, when blended with electron acceptor materials like PC71BM, form the active layer of organic solar cells. The 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate unit contributes to desirable properties like:

- Tuning the energy levels: It influences the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, crucial for efficient charge separation and voltage generation in the solar cell [].

- Broadening light absorption: Its incorporation can broaden the absorption spectrum of the polymer, enhancing light harvesting in the visible and near-infrared regions [].

- Influencing morphology: It affects the polymer's self-assembly and its interaction with the electron acceptor material, impacting the active layer's morphology and ultimately the device performance [].

Q2: How does the structure of a conjugated polymer containing 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate influence its photovoltaic performance?

A2: The structure of the conjugated polymer significantly impacts its photovoltaic properties. For instance, a study investigating the impact of different side chain topologies on alkoxyphenylthiophene-substituted benzodithiophene polymers found significant changes in photophysical and photovoltaic characteristics []. Although the specific role of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate wasn't solely investigated, this research highlights how structural modifications in the polymer backbone and side chains can influence factors like:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

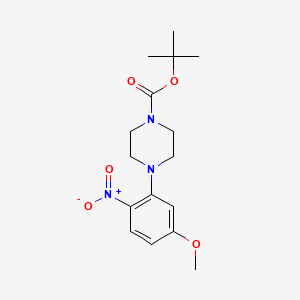

![Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B572669.png)

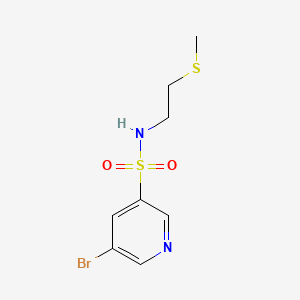

![(3R,7AR)-3-(tert-butyl)-7a-vinyldihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione](/img/structure/B572673.png)

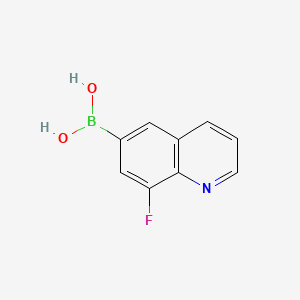

![(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B572683.png)